molecular formula C9H10BrNO2 B1400784 Ethyl 5-bromo-4-methylpicolinate CAS No. 1122090-39-4

Ethyl 5-bromo-4-methylpicolinate

Cat. No.: B1400784
CAS No.: 1122090-39-4
M. Wt: 244.08 g/mol
InChI Key: VFJXPOLLIIQEFS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methylpicolinate is a brominated pyridine derivative characterized by a methyl substituent at the 4-position and an ethyl ester group at the 2-position of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate in synthetic organic chemistry, particularly in the development of heterocyclic frameworks for drug discovery . Its structural features, including the electron-withdrawing bromine atom and ester functionality, make it a versatile building block for coupling reactions (e.g., Suzuki-Miyaura cross-couplings) and functional group transformations .

Properties

IUPAC Name

ethyl 5-bromo-4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJXPOLLIIQEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-4-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 4-methylpicolinic acid followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-4-methylpicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Products such as 5-azido-4-methylpicolinate, 5-thio-4-methylpicolinate, or 5-alkoxy-4-methylpicolinate.

    Oxidation: Products like 5-bromo-4-methylpicolinic acid or 5-bromo-4-methylpicolinaldehyde.

    Reduction: Products such as 5-bromo-4-methylpicolinyl alcohol.

Scientific Research Applications

Chemistry: Ethyl 5-bromo-4-methylpicolinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling and Stille coupling.

Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.

Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated pyridine structure is a common motif in pharmaceuticals, and it can be used to design molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its reactivity and stability make it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-methylpicolinate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The brominated pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-bromo-4-methylpicolinate belongs to a family of brominated picolinate esters. Below is a detailed comparison with structurally related analogs:

Structural and Functional Similarities
Compound Name CAS Number Substituent Positions Ester Group Similarity Score (vs. This compound)
Mthis compound 886365-06-6 5-bromo, 4-methyl Methyl 0.92
Methyl 5-bromo-3-methylpicolinate 213771-32-5 5-bromo, 3-methyl Methyl 0.91
Methyl 5-bromopicolinate 77199-09-8 5-bromo Methyl 0.97

Key Observations :

  • Substituent Positioning : Methyl substitution at the 4-position (vs. 3-position in Methyl 5-bromo-3-methylpicolinate) alters steric and electronic effects, impacting regioselectivity in cross-coupling reactions .

Market Insights :

  • This compound’s discontinuation contrasts with the commercial viability of methyl analogs, suggesting challenges in scalability, cost, or demand .
  • Mthis compound is prioritized in industrial settings due to its established synthesis protocols and compatibility with common coupling reagents .
Physicochemical Properties

While explicit data (e.g., melting points, logP) are absent in the evidence, inferred trends include:

  • Solubility : Ethyl esters generally exhibit lower aqueous solubility than methyl esters, which may limit their use in aqueous-phase reactions.
  • Stability : The ethyl group may enhance stability against enzymatic degradation, a critical factor in prodrug design .

Biological Activity

Ethyl 5-bromo-4-methylpicolinate (C9H10BrNO2) is an organic compound derived from picolinic acid, notable for its unique structure where a bromine atom replaces a hydrogen at the 5-position of the pyridine ring. This compound is primarily recognized for its applications in medicinal chemistry and biological research, particularly as an intermediate in synthesizing various heterocyclic compounds and studying enzyme interactions.

Chemical Structure

  • Molecular Formula : C9H10BrNO2
  • Molecular Weight : 232.09 g/mol
  • Functional Groups : Bromine, ester (ethyl), pyridine

Synthesis Methods

This compound can be synthesized through the following methods:

  • Bromination of 4-methylpicolinic acid using bromine or N-bromosuccinimide (NBS) with a catalyst.
  • Esterification with ethanol in the presence of an acid catalyst such as sulfuric acid.

Reactivity

The compound undergoes various reactions:

  • Nucleophilic Substitution : The bromine can be replaced by nucleophiles.
  • Oxidation and Reduction : The methyl group can be oxidized, and the ester can be reduced to alcohol.

This compound exhibits biological activity through its interactions with biological macromolecules. The bromine atom facilitates nucleophilic substitution, while the pyridine ring engages in π-π stacking interactions with aromatic amino acids, influencing binding affinities.

Biological Applications

  • Enzyme Interaction Studies : This compound is used to investigate enzyme-substrate interactions, particularly in metabolic pathways.
  • Pharmacological Potential : Its structure serves as a scaffold for drug development, targeting various biological pathways.

Case Studies and Research Findings

  • A study highlighted its role in modulating enzyme activities involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
  • Research on brominated pyridine derivatives indicates that they can influence receptor-ligand binding dynamics, enhancing drug design strategies .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 5-chloro-4-methylpicolinateC9H10ClNO2Chlorine instead of bromine
Ethyl 5-fluoro-4-methylpicolinateC9H10FNO2Fluorine instead of bromine
Ethyl 5-iodo-4-methylpicolinateC9H10INO2Iodine instead of bromine

This compound is distinguished from its analogs by the larger size and polarizability of the bromine atom, which enhances its reactivity and potential interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromo-4-methylpicolinate
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Ethyl 5-bromo-4-methylpicolinate

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